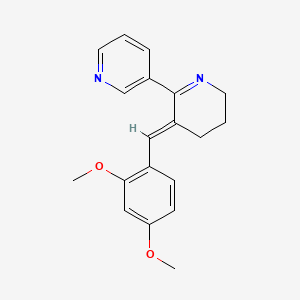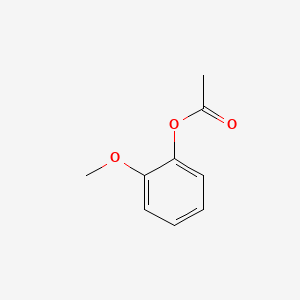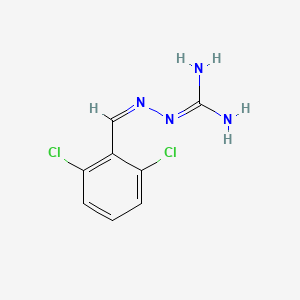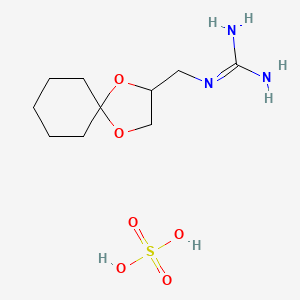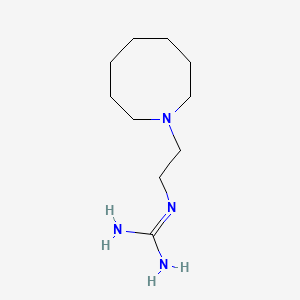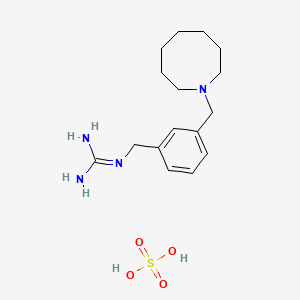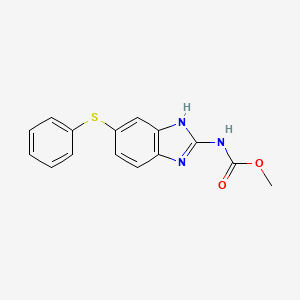
フェンベンダゾール
概要
説明
フェンベンダゾールは、主に動物の消化器系寄生虫の治療に使用される広域スペクトルのベンゾイミダゾール系駆虫薬です。 ジアルジア、回虫、鉤虫、鞭虫、および特定の条虫など、さまざまな寄生虫に効果的です . フェンベンダゾールは、羊、牛、馬、犬、猫、爬虫類など、獣医学で広く使用されています .
2. 製法
フェンベンダゾールの合成は、通常、m-ジクロロベンゼンから始まるいくつかの重要なステップを伴います。 このプロセスには、ニトロ化、縮合、アミノ化、還元、環化反応が含まれます . 工業生産方法は、より高価なm-クロロアニリンの代わりにm-ジクロロベンゼンを使用するように最適化されており、プロセスをより費用対効果が高く、環境に優しいものになっています .
科学的研究の応用
フェンベンダゾールは、獣医学以外の分野での応用について広く研究されてきました。
作用機序
フェンベンダゾールは、寄生虫の細胞内の微小管の一部であるタンパク質であるチューブリンに結合することで作用します . この結合は、微小管の形成と機能を阻害し、寄生虫が栄養素を吸収できなくなり、最終的に死に至ります . このメカニズムは、微小管を標的とする特定の抗がん剤と似ています .
6. 類似の化合物との比較
フェンベンダゾールは、アルベンダゾール、メベンダゾール、オクスフェンダゾールなどの化合物を含むベンゾイミダゾール系駆虫薬のクラスに属します . これらの化合物と比較して、フェンベンダゾールは、その広範な活性スペクトルと比較的低い毒性においてユニークです . アルベンダゾールとメベンダゾールも効果的な駆虫薬ですが、薬物動態プロファイルが異なり、少し異なる適応症で使用されます .
類似の化合物
アルベンダゾール: さまざまな寄生虫による虫の感染症の治療に使用されます。
メベンダゾール: 主に消化器系の線虫感染症の治療に使用されます。
オクスフェンダゾール: フェンベンダゾールの代謝物であり、同様の駆虫特性を持っています
フェンベンダゾールの広範な活性スペクトル、低毒性、費用対効果のユニークな組み合わせは、獣医学と潜在的なヒト医学の両方で貴重な化合物となっています。
生化学分析
Biochemical Properties
Fenbendazole plays a crucial role in biochemical reactions by selectively inhibiting the synthesis of microtubules in parasitic cells. It binds to β-tubulin, a protein that is essential for the polymerization of tubulin dimers into microtubules . This binding prevents the formation of microtubules, which are necessary for various cellular processes, including cell division and intracellular transport. The interaction between fenbendazole and β-tubulin is highly specific, leading to the selective targeting of parasitic cells while sparing the host cells.
Cellular Effects
Fenbendazole exerts significant effects on various types of cells and cellular processes. In parasitic cells, the disruption of microtubule synthesis leads to impaired cell division, resulting in the death of the parasite. In host cells, fenbendazole has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, fenbendazole can induce apoptosis in cancer cells by disrupting the microtubule network, leading to cell cycle arrest and activation of apoptotic pathways . Additionally, fenbendazole has been reported to modulate the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of fenbendazole involves its binding to β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules . This inhibition disrupts the microtubule network, leading to impaired cell division and intracellular transport. Fenbendazole also affects the activity of various enzymes and proteins involved in cell signaling and gene expression. For instance, fenbendazole has been shown to inhibit the activity of the enzyme glutathione S-transferase, which plays a role in detoxification processes. This inhibition can lead to the accumulation of toxic metabolites and subsequent cell death.
Dosage Effects in Animal Models
The effects of fenbendazole vary with different dosages in animal models. At therapeutic doses, fenbendazole is highly effective in eliminating parasitic infections with minimal adverse effects. At higher doses, fenbendazole can cause toxic effects, including damage to the gastrointestinal and hematopoietic systems . For example, studies in Hermann’s tortoises have shown that high doses of fenbendazole can lead to leukopenia, hypoglycemia, hyperuricemia, and hyperphosphatemia . These toxic effects highlight the importance of carefully monitoring dosage levels to avoid adverse outcomes.
Metabolic Pathways
Fenbendazole is involved in various metabolic pathways, including those related to its detoxification and elimination from the body. The primary metabolic pathway for fenbendazole involves its conversion to fenbendazole sulfoxide and fenbendazole sulfone by the enzyme cytochrome P450 . These metabolites are then further processed and excreted from the body. Fenbendazole also interacts with other enzymes and cofactors involved in metabolic processes, including glutathione S-transferase, which plays a role in detoxification.
準備方法
The synthesis of fenbendazole typically involves several key steps, starting from m-dichlorobenzene. The process includes nitration, condensation, amination, reduction, and cyclization reactions . The industrial production method has been optimized to use m-dichlorobenzene instead of the more expensive m-chloroaniline, making the process more cost-effective and environmentally friendly .
化学反応の分析
類似化合物との比較
Fenbendazole is part of the benzimidazole class of anthelmintics, which includes compounds such as albendazole, mebendazole, and oxfendazole . Compared to these compounds, fenbendazole is unique in its broad spectrum of activity and its relatively low toxicity . Albendazole and mebendazole are also effective anthelmintics but have different pharmacokinetic profiles and are used for slightly different indications .
Similar Compounds
Albendazole: Used for treating a variety of parasitic worm infestations.
Mebendazole: Primarily used for treating gastrointestinal nematode infections.
Oxfendazole: A metabolite of fenbendazole with similar anthelmintic properties
Fenbendazole’s unique combination of broad-spectrum activity, low toxicity, and cost-effectiveness makes it a valuable compound in both veterinary and potential human medicine.
特性
IUPAC Name |
methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSHPAODJUKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040672 | |
| Record name | Fenbendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fenbendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
43210-67-9 | |
| Record name | Fenbendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43210-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenbendazole [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043210679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenbendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fenbendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenbendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenbendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621BVT9M36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fenbendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 °C | |
| Record name | Fenbendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fenbendazole?
A1: Fenbendazole exerts its anthelmintic activity by binding to β-tubulin, disrupting microtubule polymerization in susceptible parasites. This disruption interferes with crucial cellular processes like nutrient absorption, intracellular transport, and cell division, ultimately leading to parasite death.
Q2: What is the molecular formula and weight of Fenbendazole?
A2: Fenbendazole has the molecular formula C15H13N3O2S and a molecular weight of 299.36 g/mol.
Q3: Are there any spectroscopic techniques used to characterize Fenbendazole?
A3: Yes, Raman spectroscopy has been employed to study the vibrational properties of Fenbendazole molecules []. Characteristic peaks identified through this technique can be used for qualitative and quantitative analysis of the drug.
Q4: Does Fenbendazole exhibit any catalytic properties?
A4: The provided research does not delve into the catalytic properties of Fenbendazole. Its primary mode of action is through binding and disruption of microtubule formation rather than catalyzing chemical reactions.
Q5: How stable is Fenbendazole under various storage conditions?
A5: Fenbendazole has demonstrated stability in various solid dispersion formulations, even during storage []. This stability is crucial for maintaining the drug's efficacy over time.
Q6: Are there any specific formulation strategies employed to enhance Fenbendazole's stability, solubility, or bioavailability?
A6: Yes, research has explored the use of mechanochemical methods to create solid dispersions of Fenbendazole with polymers and succinic acid []. These formulations have shown improved solubility, which is beneficial as Fenbendazole has low water solubility. Microencapsulation techniques utilizing carboxymethyl cellulose have also been investigated to enhance stability and reduce production losses [, ].
Q7: Are there any studies investigating the impact of dehydration on Fenbendazole's pharmacokinetics?
A7: Research in camels has shown that dehydration can significantly reduce the systemic availability of Fenbendazole, potentially impacting its efficacy []. This finding highlights the importance of considering hydration status when administering Fenbendazole, especially in arid environments.
Q8: What is the efficacy of Fenbendazole against various gastrointestinal nematodes in livestock?
A8: Numerous studies confirm Fenbendazole's high efficacy against a wide range of gastrointestinal nematodes in sheep, goats, and cattle, including Haemonchus contortus, Trichostrongylus spp., Cooperia spp., and Oesophagostomum radiatum [, , , ].
Q9: Is resistance to Fenbendazole a concern?
A9: Yes, resistance to Fenbendazole is a growing concern in livestock, particularly against Haemonchus contortus [, ].
Q10: What are the potential mechanisms of resistance to Fenbendazole?
A10: While specific resistance mechanisms are not fully elucidated in the provided research, alterations in the target site, β-tubulin, are suspected. Additionally, increased drug efflux or metabolic detoxification could contribute to resistance.
Q11: Is there evidence of cross-resistance between Fenbendazole and other anthelmintics?
A11: Yes, studies have reported instances of cross-resistance between Fenbendazole and other benzimidazoles, suggesting a potential for shared resistance mechanisms within this drug class [, ].
Q12: What are the known toxicological effects of Fenbendazole in animals?
A12: While generally considered safe, high doses of Fenbendazole have been associated with toxicity, primarily affecting the gastrointestinal and hematopoietic systems in various species [].
Q13: Are there any reported cases of Fenbendazole-induced liver injury?
A13: Yes, a recent case report documented severe drug-induced liver injury in a human patient self-medicating with Fenbendazole []. This case underscores the potential risks associated with off-label use of veterinary medications and highlights the need for further investigation into Fenbendazole's safety profile in humans.
Q14: Are there specific drug delivery strategies being explored to improve Fenbendazole's targeting to specific tissues or parasites?
A14: While the provided research does not focus on targeted delivery strategies for Fenbendazole, it does highlight the development of various formulations, such as solid dispersions and microcapsules [, , ]. These formulations aim to improve solubility, dissolution rate, and ultimately bioavailability, which are crucial factors for effective drug delivery.
Q15: What analytical methods are commonly employed in Fenbendazole research?
A15: High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is a prevalent technique for quantifying Fenbendazole and its metabolites in various biological matrices [, ].
Q16: Have there been any studies on the environmental impact of Fenbendazole use?
A16: Research has investigated the ecotoxicological effects of Fenbendazole and other benzimidazoles on aquatic organisms, raising concerns about potential environmental risks []. These findings emphasize the importance of responsible drug disposal and exploring strategies to minimize environmental contamination.
Q17: What is known about Fenbendazole's potential to induce an immune response (immunogenicity)?
A17: Studies in sheep have shown that Fenbendazole administration can modulate the immune system, evidenced by altered lymphocyte activity, antibody responses, and complement levels []. These findings suggest a complex interplay between Fenbendazole and the host immune system, requiring further investigation to fully elucidate its implications.
Q18: Are there alternative anthelmintics available, and how do they compare to Fenbendazole?
A18: Yes, several other anthelmintics are available, including macrocyclic lactones (e.g., ivermectin, doramectin), salicylanilides (e.g., closantel, rafoxanide), and amino-acetonitrile derivatives (e.g., monepantel). The choice of anthelmintic depends on factors like the target parasite species, efficacy, safety profile, cost, and the potential for resistance in the specific population being treated [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one](/img/structure/B1672405.png)
![(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1672406.png)
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)
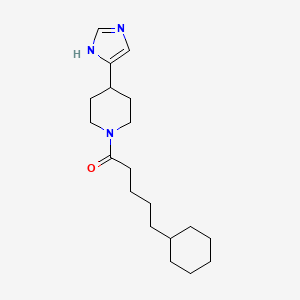
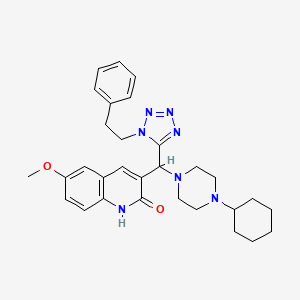
![2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine](/img/structure/B1672417.png)

